1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic system containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Anilino Group: This step involves the reaction of aniline with the piperidine derivative under specific conditions to form the anilino group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine nitrogen can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, leading to a range of pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide: This compound has a pyrrolidine moiety instead of a piperidine moiety.
N-(piperidine-4-yl)benzamide: This compound features a benzamide group attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78355-92-7 |
---|---|
Molekularformel |
C19H29N3O |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
1-anilino-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H29N3O/c23-18(20-16-22-14-8-3-9-15-22)19(12-6-2-7-13-19)21-17-10-4-1-5-11-17/h1,4-5,10-11,21H,2-3,6-9,12-16H2,(H,20,23) |
InChI-Schlüssel |
BXMXOJBZDXAYFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NCN2CCCCC2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.